Chroman-3-one Chroman-3-one
Brand Name: Vulcanchem
CAS No.: 19090-04-1
VCID: VC21032230
InChI: InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
SMILES: C1C(=O)COC2=CC=CC=C21
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

Chroman-3-one

CAS No.: 19090-04-1

Cat. No.: VC21032230

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Chroman-3-one - 19090-04-1

Specification

CAS No. 19090-04-1
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 4H-chromen-3-one
Standard InChI InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
Standard InChI Key SHHLMGCHMMCOOS-UHFFFAOYSA-N
SMILES C1C(=O)COC2=CC=CC=C21
Canonical SMILES C1C(=O)COC2=CC=CC=C21

Introduction

Chemical Properties and Structure

Structural Characteristics

Chroman-3-one consists of a benzene ring fused to a six-membered oxygen heterocycle, creating a bicyclic structure with a carbonyl group at the 3-position. The presence of this carbonyl group significantly influences the compound's reactivity, making it an excellent substrate for various chemical transformations. The structural representation of Chroman-3-one is crucial for understanding its chemical behavior and potential modifications for developing biologically active derivatives.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Chroman-3-one

PropertyValue
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
CAS Number19090-04-1
AppearanceCrystalline solid
SolubilitySoluble in organic solvents
ClassificationHeterocyclic organic compound
Functional GroupsCarbonyl group, oxygen heterocycle

The chemical reactivity of Chroman-3-one is predominantly influenced by the carbonyl group at position 3, which can undergo various reactions typical of ketones, including reduction, nucleophilic addition, and condensation reactions. The oxygen heterocycle also contributes to the compound's reactivity profile, making it a versatile starting material for synthesizing various derivatives with potential biological activities.

Synthesis Methods for Chroman-3-one

Traditional Synthesis Approaches

Historically, the synthesis of Chroman-3-one has required multiple steps, resulting in inefficient processes with limited yields. Traditional methods often involve complex reaction sequences, making large-scale production challenging and economically unfavorable . These limitations have prompted researchers to develop more efficient synthetic routes to access this valuable scaffold.

Gold-Catalyzed Synthesis

A significant advancement in the synthesis of Chroman-3-one involves gold-catalyzed oxidation of propargyl aryl ethers. This approach represents a more efficient route, requiring only two steps from readily available phenols and offering high yields . The reaction proceeds through the following general pathway:

  • Preparation of propargyl aryl ethers from phenols

  • Gold-catalyzed oxidation to form the chroman-3-one structure

The development of this synthetic route addresses many of the limitations associated with traditional methods, providing a more practical approach for accessing Chroman-3-one and its derivatives .

Catalytic Optimization

Research has demonstrated that the efficiency of gold-catalyzed synthesis can be further enhanced through catalyst optimization. For instance, the use of bulkier biphenylphosphine ligands has shown increasing effectiveness in the formation of Chroman-3-one, with BrettPhosAuNTf2 and Me4tBuXPhosAuNTf2 proving particularly effective . The latter catalyst improved the yield to 78%, demonstrating the significant impact of catalyst structure on reaction efficiency .

Table 2: Comparison of Catalysts in Gold-Catalyzed Synthesis of Chroman-3-one

CatalystReaction TimeNMR Yield
Ph3PAuNTf2Extended<10%
L1AuNTf2Extended<10%
BrettPhosAuNTf20.5 h65%
Me4tBuXPhosAuNTf20.5 h78%

Single crystal X-ray diffraction studies have provided valuable structural insights into these effective catalysts, revealing that Me4tBuXPhosAuNTf2 exhibits a smaller Au1-P1-C2 angle (by 5.52°) and a shorter distance between Au1 and C1' (by 0.265 Å) compared to BrettPhosAuNTf2, which may account for its superior catalytic performance .

Biological Activities of Chroman-3-one

General Biological Significance

Chroman derivatives, including Chroman-3-one, have attracted considerable attention in medicinal chemistry due to their diverse biological activities. The structural features of Chroman-3-one make it an excellent scaffold for developing compounds with specific biological targets and therapeutic potential.

Applications in Research and Industry

Role as a Synthetic Intermediate

Chroman-3-one serves as an important intermediate in organic synthesis, particularly in the preparation of complex natural products and pharmaceutically relevant compounds. The compound's reactivity profile allows for selective modifications, making it a valuable building block for constructing diverse molecular architectures .

Applications in Medicinal Chemistry

In medicinal chemistry, Chroman-3-one derivatives are being investigated as potential leads for drug discovery. The scaffold's ability to accommodate various functional groups allows for the development of structure-activity relationships, guiding the design of compounds with enhanced biological activities and improved pharmacological profiles.

Natural Product Synthesis

Chroman-3-one has served as a key intermediate in the total synthesis of several natural products, including miroestrol, demonstrating its utility in constructing complex molecular structures . This application highlights the compound's importance beyond its direct biological activities, establishing it as a valuable synthetic tool in natural product chemistry.

Comparison with Related Compounds

Structural Relationships with Other Chroman Derivatives

Chroman-3-one is structurally related to several other important heterocyclic compounds, including chroman-4-one, chromone, and chromene. The primary distinction lies in the position of the carbonyl group, which significantly influences the compound's chemical reactivity and biological properties.

Table 3: Comparison of Chroman-3-one with Related Compounds

CompoundKey Structural FeatureDistinctive Properties
Chroman-3-oneCarbonyl at position 3Enhanced reactivity at position 2 and 4
Chroman-4-oneCarbonyl at position 4Different reactivity profile
ChromoneC2-C3 double bond with carbonyl at position 4Aromatic character
ChromeneC2-C3 double bondNo carbonyl group

Understanding these structural relationships is essential for predicting the behavior of different chroman derivatives and designing compounds with specific properties .

Structure-Activity Relationships

Studies on the structure-activity relationships of chroman derivatives have revealed that the position of functional groups, including the carbonyl group, significantly influences biological activity. This knowledge is valuable for designing Chroman-3-one derivatives with enhanced biological properties and targeted therapeutic effects.

Future Research Directions

Synthesis Optimization

Future research may focus on further optimizing the synthesis of Chroman-3-one, particularly through the development of more efficient catalysts and environmentally friendly reaction conditions. These efforts could lead to more sustainable and economical production methods, facilitating broader applications of this valuable compound.

Medicinal Chemistry Applications

The development of novel Chroman-3-one derivatives with enhanced biological activities represents a promising avenue for future research. Structure-activity relationship studies could guide the design of compounds with improved pharmacological profiles, potentially leading to new therapeutic agents for various diseases.

Mechanistic Studies

Further investigation into the mechanisms of gold-catalyzed synthesis of Chroman-3-one could provide valuable insights for designing more efficient catalytic systems. Understanding the factors that influence reaction efficiency could lead to broader applications of this synthetic approach for preparing various heterocyclic compounds.

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